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Compound of Interest

Compound Name: Abemaciclib Impurity 1

Cat. No.: B15553065 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Abemaciclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a critical

therapeutic agent in the treatment of certain types of breast cancer. As with any pharmaceutical

compound, the control of impurities is paramount to ensure its safety and efficacy. This

technical guide provides an in-depth overview of the known physicochemical properties of

Abemaciclib Impurity 1. Due to the limited publicly available experimental data for this

specific impurity, this document also furnishes detailed, generalized experimental protocols for

the determination of key physicochemical parameters, providing a framework for researchers to

conduct their own analyses.

Introduction to Abemaciclib Impurity 1
Abemaciclib Impurity 1 is a process-related impurity that can arise during the synthesis of

Abemaciclib. Its diligent identification and characterization are crucial for the quality control of

the final drug product. The consistent identification of Abemaciclib Impurity 1 in various

pharmaceutical reference standard catalogs points to its significance in the manufacturing

process of Abemaciclib.

Chemical Identity: Based on information from multiple chemical and pharmaceutical suppliers,

Abemaciclib Impurity 1 is identified as:
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Chemical Name: 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine[1][2]

CAS Number: 1180132-17-5[1][2][3][4]

Physicochemical Data
The following table summarizes the available quantitative data for Abemaciclib Impurity 1. It

is important to note that specific experimental data such as solubility in various solvents and

melting point are not readily available in the public domain and require experimental

determination.

Property Value Source

Molecular Formula C₁₂H₂₀N₄ [1][2][3][4]

Molecular Weight 220.31 g/mol [5]

Appearance White to off-white powder [6]

Boiling Point 362.4 ± 37.0 °C at 760 mmHg [7]

Flash Point 173.0 ± 26.5 °C [7]

Density 1.1 ± 0.1 g/cm³ [6][7]

pKa Not available

LogP -0.15 [7]

Solubility Not available

Melting Point Not available

Experimental Protocols for Physicochemical
Characterization
Detailed experimental protocols are essential for the accurate determination of the

physicochemical properties of pharmaceutical impurities. The following are generalized

methodologies for key experiments.
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Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a

compound.[4]

Principle: An excess amount of the solid impurity is agitated in a specific solvent at a constant

temperature until equilibrium is reached. The concentration of the dissolved compound in the

supernatant is then determined by a suitable analytical method, typically High-Performance

Liquid Chromatography (HPLC).

Methodology:

Preparation: Add an excess amount of Abemaciclib Impurity 1 to a known volume of the

desired solvent (e.g., water, ethanol, buffers of different pH) in a sealed, clear glass vial.

Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25

°C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to

ensure equilibrium is reached.

Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and

liquid phases by centrifugation or filtration through a non-adsorptive filter (e.g., 0.22 µm

PVDF).

Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a

suitable solvent. Analyze the concentration of the dissolved impurity using a validated HPLC

method with a UV detector.

Data Analysis: The solubility is reported in mg/mL or mol/L.

Experimental Workflow for Solubility Determination
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Preparation Equilibration Phase Separation Quantification

Add excess Impurity 1
to solvent

Agitate at constant
temperature (24-48h)

Centrifuge or
filter suspension

Analyze supernatant
by HPLC
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15553065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

